molecular formula C19H16F2N4O3S B2534572 4-fluoro-N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 906155-16-6

4-fluoro-N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2534572
CAS No.: 906155-16-6
M. Wt: 418.42
InChI Key: GPZXKTBWMJSZJL-UHFFFAOYSA-N
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Description

4-Fluoro-N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic heterocyclic compound of significant interest in early-stage oncology and medicinal chemistry research. Its molecular structure incorporates two key pharmacophores: a 1,3,4-oxadiazole ring and a fluorinated benzamide group. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and π–π stacking interactions with biological targets . The presence of fluorine atoms is a common strategy to modulate a compound's electronic properties, metabolic stability, and cell membrane permeability. While specific biological data for this exact compound requires further investigation, its structural features are highly relevant for researching enzyme inhibition and signal transduction pathways critical in cancer proliferation . This makes it a valuable chemical tool for scientists building structure-activity relationship (SAR) models to develop novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3S/c20-14-5-1-12(2-6-14)9-22-16(26)11-29-19-25-24-17(28-19)10-23-18(27)13-3-7-15(21)8-4-13/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZXKTBWMJSZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described by the following formula:

C20H19F2N3O2S\text{C}_{20}\text{H}_{19}\text{F}_2\text{N}_3\text{O}_2\text{S}

This structure includes a fluorobenzyl group, an oxadiazole moiety, and a benzamide backbone, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For example, compounds containing the oxadiazole ring have shown promising results in inhibiting various cancer cell lines. The specific mechanism often involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

  • In vitro Studies :
    • Compounds similar to 4-fluoro-N-(substituted phenyl)benzamides have demonstrated IC50 values in the low micromolar range against solid tumor cells, suggesting effective cytotoxicity. For instance, related benzamide derivatives exhibited IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells .
  • Mechanism of Action :
    • The primary mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. This is facilitated by the inhibition of HDAC activity, leading to altered expression of genes involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown activity against various bacterial strains.

  • Antibacterial Studies :
    • Compounds with comparable structures have been tested against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values as low as 200 nM against resistant strains like Pseudomonas aeruginosa and Escherichia coli .
  • Mechanism of Action :
    • The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with DNA replication processes .

Structure-Activity Relationship (SAR)

The biological activity of 4-fluoro-N-(substituted phenyl)benzamides can be significantly influenced by modifications at various positions on the molecule:

Substituent PositionModification TypeEffect on Activity
Para positionFluorine substitutionEnhanced lipophilicity and potency
Benzamide nitrogenAlkyl chain lengthVariability in cytotoxicity
Oxadiazole ringSubstituent variationsAltered selectivity for HDAC isoforms

These modifications suggest that strategic alterations can lead to improved efficacy and selectivity for desired biological targets.

Case Studies

  • Case Study 1: HDAC Inhibition
    • A study demonstrated that a related compound exhibited selective inhibition of HDAC3 with an IC50 value of 95.48 nM, showcasing its potential as a lead compound for further development in cancer therapy .
  • Case Study 2: Antimicrobial Efficacy
    • Another investigation highlighted a derivative that displayed significant antibacterial activity against resistant strains, emphasizing the need for continued exploration into its therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Research Implications

The target compound’s fluorinated oxadiazole architecture balances lipophilicity and stability, making it a promising candidate for antimicrobial or anticancer applications. Structural analogs highlight the importance of:

  • Electron-withdrawing groups (e.g., fluorine, chlorine) for target affinity.
  • Heterocycle choice (oxadiazole vs. triazole) on tautomerism and solubility.
  • Substituent bulk (e.g., benzo[d][1,3]dioxole) on pharmacokinetics.

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